Angolensic acid methyl ester

Description

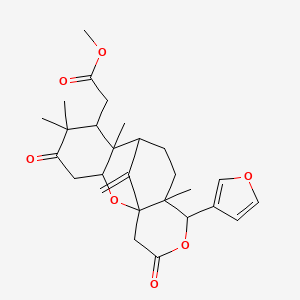

Angolensic acid methyl ester (methyl angolensate) is a structurally complex organic compound with the systematic name methyl (1α,5β,13α,14β,17aα)-1,14:21,23-diepoxy-4,4-dimethyl-3,16-dioxo-dextro-homo-24-nor-17-oxa-6,7-secachola-7,20,22-triene-6-carboxylate. Its molecular framework includes multiple epoxy groups, a carboxylate ester, and a fused ring system, distinguishing it from simpler fatty acid methyl esters .

Properties

CAS No. |

2629-14-3 |

|---|---|

Molecular Formula |

C27H34O7 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |

InChI |

InChI=1S/C27H34O7/c1-15-17-7-9-25(4)23(16-8-10-32-14-16)33-22(30)13-27(15,25)34-20-12-19(28)24(2,3)18(26(17,20)5)11-21(29)31-6/h8,10,14,17-18,20,23H,1,7,9,11-13H2,2-6H3 |

InChI Key |

YNMYHRYTRCKSMI-UHFFFAOYSA-N |

SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C |

Canonical SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C |

Other CAS No. |

2629-14-3 |

Synonyms |

angolensic acid methyl ester methyl angolensate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare angolensic acid methyl ester with structurally or functionally related methyl esters.

Table 1: Comparative Analysis of Methyl Esters

Structural and Functional Differences

- Lipophilicity: The diepoxy and fused-ring systems increase lipophilicity compared to unsaturated esters like 9-octadecenoic acid methyl ester, which prioritize fluidity for biofuels .

- Safety Profile: Unlike myristoleic acid methyl ester (classified as non-hazardous), this compound lacks extensive safety data but is restricted in consumer products .

Q & A

Q. What analytical techniques are recommended for quantifying Angolensic acid methyl ester in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) using polar cyanosilicone capillary columns is optimal for resolving complex mixtures. Retention times of methyl ester standards (e.g., hexadecanoic acid methyl ester, 9-octadecenoic acid methyl ester) should be cross-referenced to identify peaks . Calibration curves derived from known concentrations of structurally similar esters (e.g., conjugated linoleic acid methyl ester) improve accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data may be limited, general methyl ester handling guidelines apply:

- Use nitrile gloves (12–15 mil thickness for direct contact) and eye protection during synthesis or purification .

- Ensure adequate ventilation to avoid inhalation of vapors, though no acute toxicity is reported for structurally analogous esters like myristoleic acid methyl ester .

- Store in sealed containers at room temperature; no specialized storage conditions are required .

Q. How can researchers validate the purity of synthesized this compound?

Combine chromatographic and spectroscopic methods:

- GC-MS : Compare retention times and mass spectra with commercial standards (e.g., decanoic acid methyl ester) .

- NMR : Analyze esterification completeness via the absence of carboxylic acid protons (δ 10–12 ppm) and presence of methoxy groups (δ 3.6–3.7 ppm) .

- TLC : Use silica gel plates with a hexane:ethyl acetate (9:1) mobile phase; visualize with iodine vapor .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound under varying conditions?

Develop a two-step kinetic model incorporating temperature-dependent rate constants (Arrhenius equation) and reactant concentrations. For example:

- Step 1 : Acid-catalyzed esterification (rate-limiting).

- Step 2 : Base-catalyzed transesterification. Validate the model using experimental yield data at temperatures (105–115°C) and reaction times (3–6 hours). Adjust activation energies (Ea) iteratively to minimize discrepancies between calculated and observed yields .

Q. How should researchers address discrepancies between experimental and calculated yields in kinetic models?

Discrepancies (e.g., 0.00 experimental vs. 0.03 calculated yield at 115°C for 6 hours) may arise from:

- Side reactions : Monitor byproducts via GC-MS and update the model to include parallel reaction pathways .

- Mass transfer limitations : Use agitation rate studies to assess diffusion effects in heterogeneous systems .

- Catalyst deactivation : Track catalyst activity over time via ICP-OES or titration .

Q. What methodologies are effective for isolating this compound from multicomponent reaction mixtures?

- Liquid-liquid extraction : Partition the ester into an organic phase (e.g., dichloromethane) using brine washes to remove polar impurities .

- Column chromatography : Use silica gel with a gradient elution (hexane → hexane:ethyl acetate 4:1) to separate esters based on polarity .

- Crystallization : If the ester solidifies at low temperatures, recrystallize from ethanol at −20°C .

Q. How can researchers analyze structural isomers or derivatives of this compound?

- GC×GC-TOFMS : Two-dimensional gas chromatography enhances resolution of geometric isomers (cis/trans) and branched-chain derivatives .

- FT-IR : Differentiate ester carbonyl stretching frequencies (∼1740 cm⁻¹) from free acids (∼1700 cm⁻¹) .

- High-resolution MS : Confirm molecular formulas using exact mass measurements (e.g., Q-TOF systems) .

Data Analysis & Contradiction Management

Q. How should conflicting data on ester stability under thermal stress be resolved?

- Accelerated stability studies : Incubate the ester at elevated temperatures (e.g., 40–60°C) and track degradation via GC-MS. Compare with Arrhenius predictions .

- Quantum mechanical calculations : Use DFT to model bond dissociation energies and identify vulnerable positions (e.g., α-hydrogens) .

Q. What statistical approaches are suitable for validating reproducibility in methyl ester synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.